1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride
説明
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS No. 92727-31-6) is a synthetic compound with the molecular formula C₁₅H₂₄ClNO₃ and a molecular weight of 301.810 g/mol . Its IUPAC name reflects its structure: a propan-2-ol backbone substituted with a 2,4-dimethylphenoxy group at position 1 and a morpholine ring at position 3, with a hydrochloride counterion.
特性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-12-3-4-15(13(2)9-12)19-11-14(17)10-16-5-7-18-8-6-16;/h3-4,9,14,17H,5-8,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBJIASZLCZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
準備方法
The synthesis of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
化学反応の分析
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or sulfonates. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C15H24ClNO3
- Molecular Weight : 301.81 g/mol
- CAS Number : [specific CAS number not provided in the search results]
The compound features a morpholinopropanol structure, which contributes to its biological activity. Its unique phenoxy group enhances its interaction with biological targets.
Pharmacological Applications
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride has been investigated for its role as a kinase inhibitor. Kinases are crucial in many cellular processes, including signal transduction and regulation of cell growth. The compound has shown potential in inhibiting specific kinases such as:
- Spleen Tyrosine Kinase (SYK)
- Leucine-rich repeat kinase 2 (LRRK2)
- Myosin Light Chain Kinase (MYLK)
Therapeutic Uses
The inhibition of these kinases positions the compound as a candidate for treating various diseases, including:
- Autoimmune Diseases : Due to its anti-inflammatory properties.
- Neurological Disorders : Potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Cancer : Targeting specific pathways involved in tumor growth and metastasis.
- Cardiovascular Diseases : Addressing issues related to heart function and vascular health.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Autoimmune Disease Models : In animal models of rheumatoid arthritis, the compound demonstrated significant reductions in inflammation markers and improved joint function. This suggests a potential application in managing autoimmune conditions .
- Neuroprotection Studies : Research has indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neuroprotective therapies .
- Cancer Cell Lines : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Comparative Analysis of Efficacy
作用機序
The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Piperazine-Based Derivatives (HBK Series)
Compounds HBK14–HBK19 () share a piperazine core instead of morpholine. For example:
- HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK15: Incorporates a 2-chloro-6-methylphenoxy group.
Key Differences :
- Heterocyclic Core : Piperazine (two nitrogen atoms) vs. morpholine (one oxygen, one nitrogen). This alters hydrogen-bonding capacity and electronic properties.
- Substituents : HBK15 includes a chloro group, enhancing electrophilicity compared to the target compound’s methyl groups.
- Molecular Weight : Piperazine derivatives likely have higher molecular weights due to extended side chains (e.g., ethoxyethyl groups).
Benzimidazole Derivative (Compound 9)
1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol () replaces the phenoxy group with a benzimidazole moiety.
- Molecular Weight : m/z = 367 [M+H], significantly higher than the target compound (301.81 g/mol).
C. 2,6-Dimethylmorpholine Analog ()
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride (C₁₆H₂₆ClNO₄, MW 331.84 g/mol) differs in:
- Phenoxy Group: A 3-methoxy substituent increases polarity compared to the target’s 2,4-dimethylphenoxy group .
D. Positional Isomers ()
1-(3,4-dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 467242-24-6) is a positional isomer of the target compound.
- Substituent Position: The 3,4-dimethylphenoxy group may alter hydrophobic interactions in binding pockets compared to 2,4-dimethyl substitution .
E. Pyrrolidine-Based Analog ()
1-(2,4-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol hydrochloride features a tetramethylpyrrolidine ring instead of morpholine.
Pharmacological Implications
- Anti-Mycobacterial Activity: A patent () describes a pyrimidine-dione derivative with a 2,3-dimethylphenoxy-piperidine group as an anti-tubercular agent, suggesting phenoxy-heterocycle hybrids may target microbial pathways.
- Receptor Interactions : Morpholine’s oxygen atom may engage in hydrogen bonding with biological targets, while piperazine’s nitrogen could facilitate ionic interactions .
- Solubility and Bioavailability : The target compound’s logP (estimated from molecular weight) likely exceeds that of methoxy-containing analogs (e.g., ), impacting absorption.
生物活性
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications. It belongs to the class of phenol ethers and has been studied for various biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₅H₂₃ClN₂O₃
- Molecular Weight : 265.348 g/mol
- IUPAC Name : (2S)-1-(2,5-dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol
- CAS Number : Not available
The primary mechanism by which this compound exerts its biological effects appears to be through the activation of glucokinase. This enzyme plays a crucial role in glucose metabolism and is significant in the management of diabetes mellitus (both type I and II) and other metabolic disorders characterized by impaired glucose tolerance .
Pharmacokinetics
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : High likelihood of crossing the blood-brain barrier.
- CYP450 Interaction : Acts as a substrate for CYP450 enzymes, specifically CYP450 3A4, which may influence drug metabolism .
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor properties. For instance, a study employing sulforhodamine B assays on prostate cancer cells showed that structurally related compounds exhibited cytotoxic effects at low micromolar concentrations . The mechanism involved modulation of apoptosis pathways through specific receptor interactions.
Glucokinase Activation
The compound has been identified as a glucokinase activator, which is beneficial in treating metabolic syndromes. By enhancing glucokinase activity, it aids in lowering blood glucose levels and improving insulin sensitivity .
Study on Metabolic Disorders
A clinical study explored the efficacy of glucokinase activators in patients with type II diabetes. The introduction of this compound resulted in improved glycemic control compared to baseline measurements. Patients reported fewer hypoglycemic episodes and better overall metabolic profiles.
Anticancer Efficacy
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines while sparing normal cells. The selectivity index (SI) was notably high, indicating a promising therapeutic window for further development .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Glucokinase Activation | Positive impact on glucose metabolism | Enhances glycolytic pathway |
| Antitumor Activity | Induces apoptosis in cancer cells | Receptor-mediated signaling |
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dimethylphenol and epichlorohydrin to form the phenoxy-propanol intermediate, followed by coupling with morpholine. Key steps include:
- Reflux with a strong base (e.g., KOH) to activate the phenolic oxygen for substitution .
- pH control during purification : Filtering intermediates at pH 5–6 prevents salt formation and maximizes yield .
- Amine coupling : Morpholine is introduced under mild conditions (e.g., stirring at room temperature) to avoid over-alkylation .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?
- Methodological Answer :
- HPLC with UV detection (220–280 nm) is used for purity assessment, with impurities like 2,4-dimethylphenol or unreacted morpholine identified via retention time matching against reference standards .
- NMR spectroscopy : H and C NMR confirm the ether linkage (δ 4.1–4.3 ppm for –O–CH) and morpholine ring integration (δ 3.6–3.8 ppm for N–CH) .
- Mass spectrometry (ESI-MS) : The molecular ion peak at m/z ~298 [M+H] validates the molecular formula .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at pH 3–5) compared to the free base. Adjust pH to 4–6 for in vitro assays to prevent precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed morpholine) indicate susceptibility to acidic/oxidative conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling between HPLC and mass spectrometry?
- Methodological Answer :
- Cross-validate with orthogonal methods : Use LC-MS/MS to confirm impurity structures (e.g., diastereomers or hydrolyzed byproducts) that co-elute in HPLC .
- Spike-in experiments : Add reference impurities (e.g., 1-(2,6-Dimethylphenoxy)propan-2-one) to confirm retention times and fragmentation patterns .
- Adjust mobile phase : Replace acetonitrile with methanol or add ion-pairing agents (e.g., 0.1% TFA) to improve peak resolution .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric and electronic effects : The 2,4-dimethyl groups on the phenol ring reduce nucleophilicity, necessitating strong bases (e.g., NaH) to deprotonate the –OH group .
- Kinetic studies : Monitor reaction progress via H NMR to identify intermediates (e.g., epoxide formation) and optimize reaction time/temperature .
- Computational modeling : DFT calculations (e.g., Gaussian) can predict activation energies for SN2 pathways, guiding solvent selection (polar aprotic solvents like DMF preferred) .
Q. How can in vitro metabolic stability assays be designed to evaluate hepatic clearance?
- Methodological Answer :
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile .
- LC-MS quantification : Measure parent compound depletion (e.g., AUC reduction >50% at 30 min indicates high clearance).
- CYP enzyme mapping : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Q. What strategies mitigate racemization during synthesis of chiral intermediates?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak AD-H column to separate enantiomers and assess optical purity (>98% ee required for pharmacological studies) .
- Low-temperature reactions : Perform amine coupling at 0–5°C to minimize base-catalyzed racemization .
- Protecting groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) during reactive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
